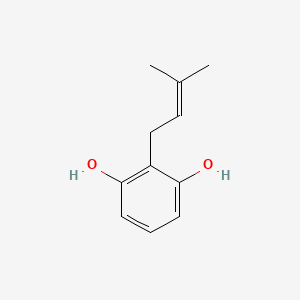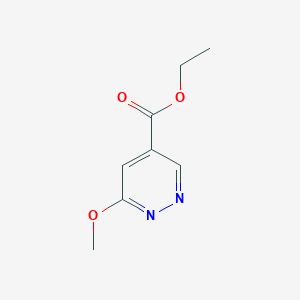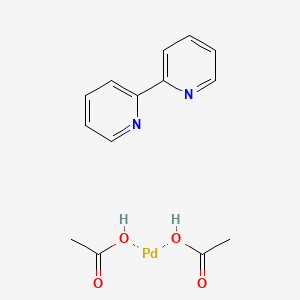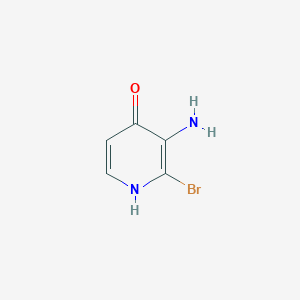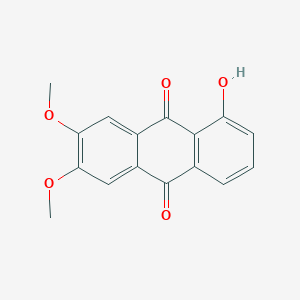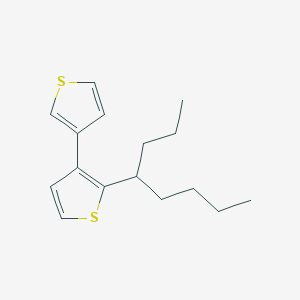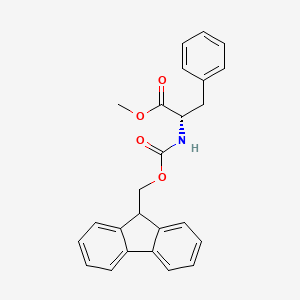![molecular formula C7HCl4N3 B15250087 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique chemical properties and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine derivatives. One common method is the direct chlorination of pyrido[2,3-d]pyridazine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrido[2,3-d]pyridazine core followed by sequential chlorination steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to yield partially dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Pyridazine N-oxides.
Reduction: Partially dechlorinated pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of chlorine atoms enhances the compound’s lipophilicity, which can improve its bioavailability and interaction with biological targets.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops from pests and diseases.
Mécanisme D'action
The mechanism of action of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine and its derivatives involves interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the pyridazine ring.
2,3,5,8-Tetrachloropyrazine: Contains a pyrazine ring instead of pyridazine.
2,3,5,8-Tetrachloropyrimidine: Contains a pyrimidine ring instead of pyridazine.
Uniqueness: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. The arrangement of chlorine atoms on the pyridazine ring enhances its reactivity and potential for functionalization compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7HCl4N3 |
|---|---|
Poids moléculaire |
268.9 g/mol |
Nom IUPAC |
2,3,5,8-tetrachloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7HCl4N3/c8-3-1-2-4(12-6(3)10)7(11)14-13-5(2)9/h1H |
Clé InChI |
QMJGSNARHZROQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=C1Cl)Cl)C(=NN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




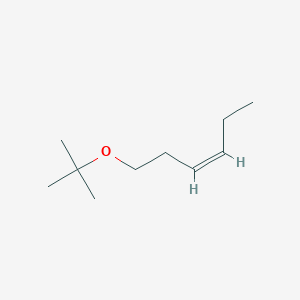
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
